molecular formula C23H44O13 B13716011 Ald-CH2-PEG10-acid

Ald-CH2-PEG10-acid

Cat. No.: B13716011
M. Wt: 528.6 g/mol
InChI Key: HYERRVXOWCDPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-CH2-PEG10-acid is a polyethylene glycol (PEG)-based compound featuring an aldehyde group (Ald) connected via a methylene (CH₂) linker to a 10-unit PEG chain, terminating in a carboxylic acid group. The structure enables dual functionality: the aldehyde facilitates reactions with primary amines (e.g., Schiff base formation, reducible to stable amine bonds), while the carboxylic acid allows further conjugation via carbodiimide chemistry (e.g., EDC/NHS activation) .

PEGylation enhances solubility, reduces immunogenicity, and prolongs circulation time in biological systems, making this compound valuable in drug delivery, bioconjugation, and nanomaterial synthesis. Its CAS number, 2353410-05-4, is documented in supplier catalogs , and it is often used in bioorthogonal reactions alongside other PEGylated reagents like TCO-PEG8-acid .

Properties

Molecular Formula

C23H44O13

Molecular Weight

528.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H44O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h2H,1,3-22H2,(H,25,26)

InChI Key

HYERRVXOWCDPJR-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG10-acid typically involves the selection of appropriate polyethylene glycol (PEG) and aldehyde reagents. The PEG chain length is chosen based on the desired molecular weight and application. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality. The final product is purified through techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG10-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ald-CH2-PEG10-acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and solubility.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of Ald-CH2-PEG10-acid involves its ability to form stable covalent bonds with various biomolecules. The aldehyde group reacts with primary amines to form Schiff bases, while the acid group can form ester or amide bonds. These interactions enhance the stability, solubility, and bioavailability of the conjugated molecules .

Comparison with Similar Compounds

Key Findings:

PEG Chain Length :

  • Longer PEG chains (e.g., PEG10 in this compound) improve hydrophilicity and steric shielding but may reduce cellular uptake efficiency compared to shorter chains (e.g., PEG1 in Azido-PEG1-C2-acid) .
  • Shorter PEGs (PEG2-PEG3) are preferred for applications requiring minimal spacing, such as small-molecule conjugation .

Functional Group Diversity :

  • Aldehyde vs. Azide/TCO : Aldehydes target amines under mild acidic conditions, forming reversible Schiff bases that can be stabilized via reduction. In contrast, azides and TCO enable click chemistry (e.g., copper-free reactions with DBCO or tetrazines), offering faster kinetics and higher specificity .
  • Terminal Acid Group : The carboxylic acid in this compound allows covalent coupling to amines (after activation), whereas esters (e.g., t-butyl in Ald-CH2-PEG2-CH2CO2 tBu ester) require hydrolysis for acid liberation, adding synthetic steps .

Aldehyde-containing compounds like this compound may require inert conditions to prevent oxidation or premature reaction .

Commercial Availability :

  • This compound and its analogs are supplied by specialized manufacturers (e.g., MedChemExpress, Xi’an Ruixi Biological) for research use, often with custom synthesis options .

Research Implications

  • Drug Delivery: this compound’s long PEG chain and aldehyde-acid duality make it suitable for creating stable antibody-drug conjugates (ADCs) or PEGylated nanoparticles .
  • Comparative Limitations: Shorter PEGs (e.g., PEG1-PEG3) may lack sufficient steric stabilization for in vivo applications, while non-aldehyde variants (e.g., TCO-PEG8-acid) excel in bioorthogonal contexts but require complementary reagents .

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